2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation.
Amination and Carboxamide Formation: The amino and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- N-(2,5-dimethylphenyl)indolizine-1-carboxamide
- 3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine
Uniqueness
The unique combination of functional groups in 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide might confer distinct biological or chemical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-7-15(2)18(13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKNMEUAPGGTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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